REACTION_SMILES
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[Br-:15].[CH2:16]([CH2:17][CH3:18])[Mg+:19].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:6]=[O:7])[cH:8][c:9]([O:13][CH3:14])[c:10]1[O:11][CH3:12]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6](=[O:7])[CH2:16][CH2:17][CH3:18])[cH:8][c:9]([O:13][CH3:14])[c:10]1[O:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=O)cc(OC)c1OC
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Name
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Type
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product
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Smiles
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CCCC(=O)c1cc(OC)c(OC)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |